molecular formula C7H9IN2O2 B2616505 ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1019403-26-9

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2616505
CAS RN: 1019403-26-9
M. Wt: 280.065
InChI Key: LXFPQKKHIGHBEX-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1019403-26-9 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The InChI code for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) .


Chemical Reactions Analysis

Pyrazoles, including ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions . For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .


Physical And Chemical Properties Analysis

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Diversity

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, this compound has been utilized in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives through condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Additionally, it has been incorporated into the construction of d10 metal coordination polymers, demonstrating its versatility in assembling complex chiral and achiral structures with potential applications in materials science (Cheng et al., 2017).

Corrosion Inhibition

Research has also explored derivatives of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate as novel corrosion inhibitors. For example, pyranpyrazole derivatives have shown significant effectiveness in protecting mild steel in industrial pickling processes, highlighting the compound's relevance in industrial applications and material preservation (Dohare et al., 2017).

Luminescence and Thermal Properties

The structural and luminescence properties of coordination polymers derived from this compound have been investigated, revealing insights into their thermal stability and potential for use in luminescent materials (Cheng et al., 2017). These findings contribute to the understanding of the material properties of pyrazole-based compounds and their applications in the development of new luminescent materials.

Crystal Structure Analysis

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate and its derivatives have been subject to crystal structure analysis to better understand their molecular configurations. Studies such as the one by Viveka et al. have detailed the synthesis, characterization, and single crystal X-ray diffraction analysis of related pyrazole esters, providing valuable information on their structural characteristics (Viveka et al., 2016).

Safety and Hazards

The safety information for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate indicates that it has an exclamation mark as a pictogram . The signal word is “Warning” and the precautionary statements are P261;P305+P351+P338 .

properties

IUPAC Name

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPQKKHIGHBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 3-methylpyrazole-5-carboxylate (3.11 g, 20.17 mmol) in DMF (50 mL) under Ar at 0° C. was added NIS (5.90 g, 26.2 mmol). The reaction mixture was stirred 20 hr at rt and quenched with 500 mL of water. The resulting precipitate was collected to afford the title product (5.61 g, 20.03 mmol, 99% yield) as a white solid. tR: 3.75 min (HPLC 1); tR: 0.78 min (LC-MS 2); ESI-MS: 281 [M+H]+ (LC-MS 2)
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (2 g, 12.97 mmol, 1.00 equiv) in N,N-dimethylformamide (50 mL) was added NIS (3.5 g, 15.56 mmol, 1.20 equiv) in portions. The reaction mixture was stirred at 25° C. for 4 h and then diluted with 30 mL of H2O. The resulting mixture was extracted with 2×30 mL of ethyl acetate. The combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-50% of ethyl acetate in petroleum ether to give 3.6 g (99%) of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate as a white solid. LCMS (method D, ESI): RT=1.27 min, m/z=281.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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